N-((5-bromopyridin-3-yl)methyl)-2,2-dimethylpropan-1-amine
Overview
Description
Scientific Research Applications
N-((5-bromopyridin-3-yl)methyl)-2,2-dimethylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as enzyme inhibitors and receptor modulators.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Material Science: It can be incorporated into polymers and materials with specific electronic or optical properties, enhancing their performance in various applications.
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds . This suggests that the compound may interact with organoboron reagents or palladium catalysts in these reactions .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound could potentially participate in the transmetalation step, where a group is transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the compound could be involved in the formation of new carbon-carbon bonds, which is a crucial process in organic synthesis .
Result of Action
In the context of suzuki–miyaura coupling reactions, the compound could contribute to the formation of new carbon-carbon bonds .
Preparation Methods
The synthesis of N-((5-bromopyridin-3-yl)methyl)-2,2-dimethylpropan-1-amine can be achieved through several synthetic routes. One common method involves the bromination of 5-methylpyridine to obtain 5-bromopyridine, followed by the reaction with 2,2-dimethylpropan-1-amine under appropriate conditions. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity .
Industrial production methods may involve large-scale bromination and subsequent amination processes, utilizing continuous flow reactors to enhance efficiency and scalability. The choice of solvents, catalysts, and reaction parameters is crucial to optimize the yield and minimize by-products.
Chemical Reactions Analysis
N-((5-bromopyridin-3-yl)methyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar compounds to N-((5-bromopyridin-3-yl)methyl)-2,2-dimethylpropan-1-amine include other brominated pyridines and amine-substituted pyridines. For example:
5-Bromopyridine: Lacks the dimethylpropan-1-amine group, making it less versatile in certain applications.
N-Methyl-5-bromopyridin-3-amine: Similar structure but with a methyl group instead of the dimethylpropan-1-amine group, affecting its reactivity and binding properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]-2,2-dimethylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2/c1-11(2,3)8-14-6-9-4-10(12)7-13-5-9/h4-5,7,14H,6,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBNANJCUKYMLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCC1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745296 | |
Record name | N-[(5-Bromopyridin-3-yl)methyl]-2,2-dimethylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1333319-64-4 | |
Record name | 3-Pyridinemethanamine, 5-bromo-N-(2,2-dimethylpropyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1333319-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(5-Bromopyridin-3-yl)methyl]-2,2-dimethylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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